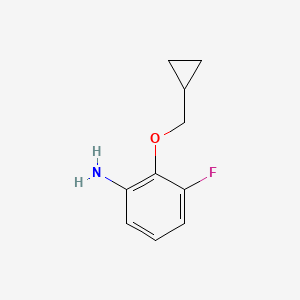

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one

Overview

Description

1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one is a chemical compound . It is a part of the field of research that has benefited from the invention of multiple difluoromethylation reagents .

Synthesis Analysis

The synthesis of this compound involves difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Chemical Reactions Analysis

Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry, a strategy best applied to heteroaromatics . Examples of electrophilic, nucleophilic, radical and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds .Scientific Research Applications

Oxidation Methods and Synthetic Applications

One of the key areas of research related to "1-(1-(Difluoromethyl)cyclopropyl)ethan-1-one" involves the exploration of oxidation methods for cyclopropane derivatives and their synthetic applications. The oxidation of the methylene group activated by an adjacent cyclopropane has been developed into a reliable approach to cyclopropylketones, which are valuable in synthetic organic chemistry. This process enables the direct transformation of cyclopropane-containing hydrocarbons to carbonylcyclopropanes, avoiding unnecessary synthetic stages and aligning with the principles of atom economy. Powerful oxidants like ozone, dioxiranes, and CrO3, as well as catalytic systems based on transition metals, have been employed for the oxidation of cyclopropane derivatives, demonstrating the versatility and efficiency of these methods (Sedenkova, K. N., Andriasov, K. S., Kuznetsova, T., & Averina, E., 2018).

Cyclopropanation Reactions and Chemical Properties

The cyclopropane moiety, often present in natural and biologically active products, facilitates unique reactions due to its high ring strain. Research on [2+1]-type cyclopropanation reactions, including various methodologies like Michael-induced ring closure and the Simmons-Smith reaction, has been a focus area. These strategies enable the synthesis of cyclopropanes, which serve as important intermediates for further chemical transformations. The asymmetric synthesis of cyclopropanes is a particularly interesting topic, highlighting the ongoing efforts to develop efficient and selective cyclopropanation methods (Kamimura, A., 2014).

Environmental and Biological Implications

Studies have also addressed the environmental and biological implications of compounds containing cyclopropane rings or fluoroalkyl groups. The microbial degradation of polyfluoroalkyl chemicals, for instance, sheds light on the environmental fate of such compounds and their breakdown into perfluoroalkyl acids (PFAAs), highlighting the need for research on their biodegradability and potential health impacts (Liu, J., & Avendaño, S. M., 2013).

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[1-(difluoromethyl)cyclopropyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O/c1-4(9)6(2-3-6)5(7)8/h5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWJJZBFDLCCORP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC1)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

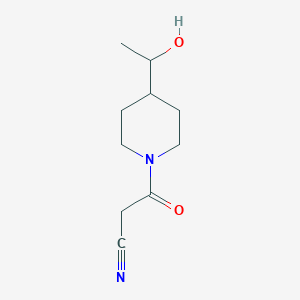

![[1-(2-Fluoropyridin-4-yl)piperidin-3-yl]methanol](/img/structure/B1474639.png)

![methyl({3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1474643.png)

![methyl 2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1474644.png)

![2-(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1474646.png)

![2-[Ethyl(2-fluoropyridin-4-yl)amino]ethan-1-ol](/img/structure/B1474652.png)

amine](/img/structure/B1474655.png)